molecular formula C15H21N B15259763 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane

6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane

Cat. No.: B15259763
M. Wt: 215.33 g/mol
InChI Key: LXJWLQKEGUCREW-UHFFFAOYSA-N
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Description

6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic precursor that contains all the necessary stereochemical information to form the bicyclic structure . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane include other azabicyclo derivatives such as 2-azabicyclo[3.2.1]octane and 6,6-dimethyl-3-azabicyclo[3.1.0]hexane .

Uniqueness: What sets 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[320]heptane apart is its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C15H21N/c1-10(2)11-3-5-12(6-4-11)14-7-13-8-16-9-15(13)14/h3-6,10,13-16H,7-9H2,1-2H3

InChI Key

LXJWLQKEGUCREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C2CNC3

Origin of Product

United States

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